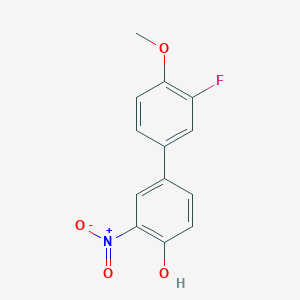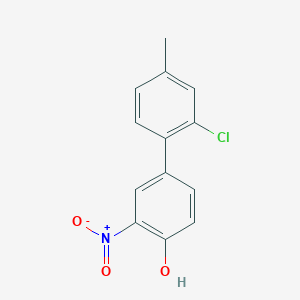
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is an organic compound, which is a member of the nitrophenol family. 4-MCPN has various applications in scientific research and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% has various applications in scientific research. It has been used to study the effects of nitroaromatic compounds on enzymes, including cytochrome P450, and to investigate the role of nitroaromatics in carcinogenesis. It has also been used to study the effects of nitroaromatics on DNA, as well as the effects of nitroaromatics on the immune system and inflammation.
作用機序
The exact mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% exerts its effects through several different mechanisms. First, it is believed to interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause DNA damage. Second, it is believed to interact with DNA, leading to changes in gene expression and epigenetic modifications. Third, it is believed to interact with the immune system, leading to inflammation and immune system activation. Finally, it is believed to interact with enzymes involved in carcinogenesis, leading to the formation of carcinogenic intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% have been extensively studied. It has been shown to cause DNA damage and changes in gene expression. It has also been shown to cause inflammation and immune system activation. In addition, it has been shown to cause changes in the expression of enzymes involved in carcinogenesis.
実験室実験の利点と制限
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it has a high purity of 95%. Third, it is relatively stable, making it suitable for long-term storage. Finally, it has a wide range of applications in scientific research.
However, 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% also has some limitations for use in laboratory experiments. First, it is a potent compound and should be handled with caution. Second, it is toxic and should not be used in experiments involving human subjects. Finally, it has a relatively short half-life, making it unsuitable for long-term storage.
将来の方向性
There are several potential future directions for 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% research. First, further research is needed to better understand the exact mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%. Second, further research is needed to determine the effects of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% on various organs and systems in the body. Third, further research is needed to determine the effects of long-term exposure to 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%. Fourth, further research is needed to determine the effects of 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% on the environment. Finally, further research is needed to develop safer and more effective methods of synthesizing 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95%.
合成法
4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% can be synthesized through two different methods. The first method involves the reaction of 4-chloro-3-methylphenol and nitric acid, while the second method involves the reaction of 4-chloro-3-methylphenol and nitrosyl chloride. Both methods produce 4-(4-Chloro-3-methylphenyl)-2-nitrophenol, 95% with a purity of 95%.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(7-10)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQHAAIECROIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686279 |
Source


|
| Record name | 4'-Chloro-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-nitrophenol | |
CAS RN |
1262003-25-7 |
Source


|
| Record name | 4'-Chloro-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)